![molecular formula C9H8F3N3O B1479682 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098008-93-4](/img/structure/B1479682.png)
2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Overview
Description
The compound “2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile” is a type of pyrazole derivative. Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of pyrazole derivatives has attracted the interest of medicinal and organic chemists due to their biological and medicinal properties . A green strategy for the synthesis of similar compounds has been developed by Bihani et al., which involves a four-component reaction of a mixture of ethyl acetoacetate, hydrazine hydrate, aldehyde, and malononitrile in boiling water .Molecular Structure Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . There are four isomeric structures for pyranopyrazole including: pyrano [2,3- c ]pyrazole, pyrano [3,2- c ]pyrazole, pyrano [3,4- c ]pyrazole, and pyrano [4,3- c ]pyrazole .Chemical Reactions Analysis
The chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones gives rise to various useful 6-fluoro-1,4-dihydropyrano [2,3-c]pyrazoles in high yields . This reaction distinguishes the different nucleophilic sites of pyrazolones .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . More complex structures with various relevant examples can be formed from them .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Fused Polyheterocycles : Research shows the synthesis of trifluoromethylpyrazolone-tethered trisubstituted methane derivatives in acetonitrile solvent, leading to the creation of annulated fused polyheterocyclic products including trifluoromethylated benzo[6,7]chromeno[2,3-c]pyrazole-5,10-dione derivatives. These findings are essential for understanding the chemical properties and potential applications of such compounds (Duan et al., 2020).
Trifluoromethylazoles and pKa Determination : Another study focused on the synthesis of trifluoromethylazoles, determining the pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. This research has implications for the use of such compounds in measuring pH in biological media (Jones et al., 1996).
Applications in Drug Discovery and Biological Research
Synthesis and Antioxidant Activity : A study demonstrated the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate for synthesizing polyfunctionally substituted heterocycles. These compounds were evaluated as antioxidants, with some showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Synthesis of Spirooxindoles : Research on the multicomponent transformation of various compounds to produce spirooxindoles, which possess significant biological activity and drug discovery applications, highlights the potential pharmaceutical importance of these compounds (Ryzhkova et al., 2021).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, often exhibit diverse biological activities and have found applications as drugs and agrochemicals .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, often altering their chemical, physical, and biological properties .
Biochemical Pathways
It is known that trifluoromethylated pyrazoles, which this compound is a part of, play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
It is known that pyrazole derivatives can exhibit diverse biological activities .
Future Directions
properties
IUPAC Name |
2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)8-6-5-16-4-1-7(6)15(14-8)3-2-13/h1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHRSUQHOSZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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